molecular formula C17H13NO2S B5639229 N-(4-phenoxyphenyl)-2-thiophenecarboxamide

N-(4-phenoxyphenyl)-2-thiophenecarboxamide

Cat. No. B5639229
M. Wt: 295.4 g/mol
InChI Key: AXOTZNVASOGRLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, including compounds like "N-(4-phenoxyphenyl)-2-thiophenecarboxamide," are synthesized through various methods, reflecting their importance in both natural and unnatural compounds with valuable bioactivities. These synthesis methods are developed to improve efficiency, versatility, and environmental friendliness. Thiophenes' synthesis often involves Gewald and Fiesselmann methods, among other novel synthetic approaches (Xuan, 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is critical in determining their chemical and physical properties. These compounds are characterized by an aromatic five-membered ring containing one sulfur atom. This structure contributes to their electronic properties, making them valuable in organic materials and medicinal applications (Xuan, 2020).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including acylation, halogenation, and nucleophilic substitution, contributing to a wide range of chemical properties. These reactions are influenced by the thiophene ring's electronic nature and the substituents' position on the ring (Sosnovskikh, 2019).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting point, boiling point, and solubility, are determined by their molecular structure. Substituents on the thiophene ring significantly affect these properties, influencing their application in various fields (Sosnovskikh, 2018).

Chemical Properties Analysis

Thiophene derivatives exhibit a range of chemical properties, including their reactivity towards electrophilic and nucleophilic agents, their photophysical properties, and their ability to form complexes with metals. These properties are essential for their applications in drug development, organic electronics, and as ligands in coordination chemistry (Sosnovskikh, 2018).

Scientific Research Applications

Chemoselective Synthesis

N-(4-phenoxyphenyl)-2-thiophenecarboxamide plays a role in chemoselective synthesis processes. Singh et al. (2017) describe the use of similar benzoylisothiocyanates in the N-benzoylation of aminophenols, which leads to the formation of biologically significant compounds like N-(2-hydroxyphenyl)benzamides (Singh, Lakhan, & Singh, 2017).

Analgesic and Anti-Inflammatory Activity

Compounds structurally related to this compound, such as 4-(2-phenoxyphenyl)semicarbazones, have been synthesized and evaluated for analgesic and anti-inflammatory activities. Rineh et al. (2007) found that some of these compounds exhibited more potent effects than standard drugs like mefenamic acid in specific tests (Rineh et al., 2007).

Inhibitor of Met Kinase Superfamily

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally similar to this compound, have been identified as potent and selective Met kinase inhibitors. Schroeder et al. (2009) discuss one such compound's advancement into phase I clinical trials due to its efficacy in inhibiting tumor growth in vivo (Schroeder et al., 2009).

Synthesis of α,β-Unsaturated N-methoxy-N-methylamides

In the field of organic synthesis, compounds like phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, which are related to this compound, are prepared for homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds, as noted by Beney, Boumendjel, and Mariotte (1998) (Beney, Boumendjel, & Mariotte, 1998).

Structural and Vibrational Studies

This compound's analogues are subjects of structural and vibrational studies. Saeed, Erben, and Bolte (2011) synthesized and characterized a new thiourea derivative, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, providing insights into its molecular structure and vibrational properties (Saeed, Erben, & Bolte, 2011).

Antipathogenic Activity

Compounds structurally similar to this compound, such as acylthioureas, have been synthesized and characterized for their interactions with bacterial cells. Limban, Marutescu, and Chifiriuc (2011) highlight their potential as novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Liquid Crystalline Properties

The synthesis and structural analysis of thiophene-based calamitic liquid crystals, which are analogous to this compound, have been explored. Reddy et al. (2023) discuss the liquid crystalline properties of these compounds, emphasizing their importance in material science applications (Reddy et al., 2023).

Cancer Therapy Potential

Similar compounds, like N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, have been evaluated for their potential in cancer therapy. Feng et al. (2011) found that one derivative, 5j, showed promising results as a histone deacetylase inhibitor with significant efficacy against breast cancer (Feng et al., 2011).

Synthesis of Thiazole Derivatives

Thiazole derivatives, which can be synthesized from compounds like 4-hydroxybenzenecarbothioamide, have been studied for their potential medical applications. Liu Jian-p (2014) details the synthesis of such compounds, highlighting their relevance in pharmaceutical research (Liu Jian-p, 2014).

Mass Spectrometry Applications

Compounds like N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, structurally related to this compound, have been used in mass spectrometry studies to understand fragmentation patterns. Bigler and Hesse (1995) discuss the ion formation through neighboring group participation, a key aspect in understanding mass spectrometry analyses (Bigler & Hesse, 1995).

Future Directions

The potential applications of “N-(4-phenoxyphenyl)-2-thiophenecarboxamide” would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in various fields of research and industry .

properties

IUPAC Name

N-(4-phenoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-17(16-7-4-12-21-16)18-13-8-10-15(11-9-13)20-14-5-2-1-3-6-14/h1-12H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOTZNVASOGRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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